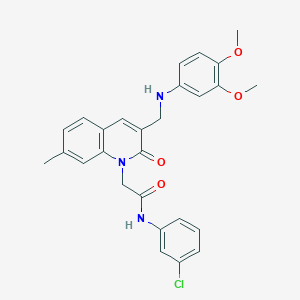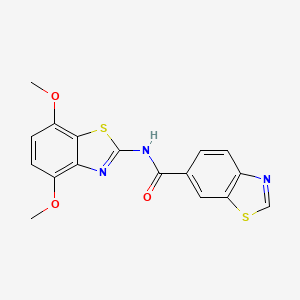![molecular formula C13H19ClFNO B2879542 4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride CAS No. 1380300-59-3](/img/structure/B2879542.png)
4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride, also known as Foxy methoxy, is a synthetic compound of the amphetamine family. It has a CAS Number of 1803591-23-2 and a molecular weight of 245.72 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-fluorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride . The Inchi Code is 1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One study discusses a compound with a fluorophenyl group and its role as a neurokinin-1 (NK1) receptor antagonist. This compound demonstrates potential for clinical efficacy in emesis and depression, indicating the broad therapeutic applications of fluorophenyl derivatives in neuropsychiatric and gastrointestinal disorders (Harrison et al., 2001).
Orexin-1 Receptor Mechanisms in Binge Eating
Another research finding highlights the role of compounds targeting the orexin-1 receptor in modulating compulsive food consumption and stress-related behaviors. This study suggests that selective antagonism at the orexin-1 receptor could be a novel pharmacological treatment for eating disorders with a compulsive component, demonstrating the significance of targeting specific receptors for therapeutic interventions (Piccoli et al., 2012).
Antimicrobial and Antibacterial Activities
Research into oxazolidinone antibacterial agents, including compounds with fluorophenyl groups, shows promising antibacterial activities against a variety of clinically important human pathogens. These studies highlight the potential of fluorophenyl derivatives in addressing the challenge of drug-resistant bacterial infections (Zurenko et al., 1996).
Insecticidal Activities
The synthesis and insecticidal activity of novel compounds, including fluorophenyl derivatives, against Homopteran and Lepidopteran pests have been investigated, offering insights into the development of more effective and safer pesticides (Liu et al., 2005).
Fluorescent Chemosensors
A study on a new fluorescent sensor incorporating a quinoline group and a fluorophenyl unit demonstrates its selectivity and sensitivity towards Zn(2+) ions. This research underscores the potential applications of fluorophenyl derivatives in developing sensitive and selective chemosensors for metal ions, which are crucial for environmental monitoring and biochemical research (Li et al., 2014).
Mechanism of Action
The mechanism of action for this compound is not explicitly mentioned in the search results. As it is a member of the amphetamine family, it may have similar mechanisms of action to other amphetamines, which typically work by increasing the levels of certain neurotransmitters in the brain.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]oxan-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-3-1-11(2-4-12)9-13(10-15)5-7-16-8-6-13;/h1-4H,5-10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHIOSCWLVGZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2879460.png)

![4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2879464.png)
![3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879466.png)
![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide](/img/structure/B2879468.png)
![(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2879469.png)
![3-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2879471.png)
![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2879474.png)

![1-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B2879477.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2879478.png)
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2879479.png)

![Ethyl 2-[[2-[1-[2-[(2-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2879482.png)